N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-12-11(15-14-8)17-7-10(16)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,13,16)(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTRRHCDCACWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of cyclohexylamine with a suitable triazole derivative. One common method involves the use of 5-methyl-1H-1,2,4-triazole-3-thiol as a starting material. The reaction proceeds through the formation of a thioether linkage between the triazole and the acetamide moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its mechanism of action and its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Ring
a) Phenyl vs. Methyl Substitution
N-Cyclohexyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ():
- Molecular Formula : C₁₆H₂₀N₄OS (MW: 316.423).
- The phenyl group at the 5-position of the triazole increases hydrophobicity compared to the methyl group in the target compound. This substitution may enhance membrane permeability but reduce aqueous solubility.
Target Compound :
b) Amino and Heterocyclic Substitutions
- 2-[(4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides (–5): Key Feature: Amino group at the 4-position and furan substituent at the 5-position. Activity: Demonstrated anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) in preclinical models .
Modifications to the Acetamide Side Chain
a) Bromophenyl and Cyclohexylmethyl Derivatives
- N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ():
- Molecular Formula : C₁₇H₂₁BrN₄OS (MW: 409.34).
- Activity : Investigated as an HIV-1 reverse transcriptase (RT) inhibitor. The bromine atom enhances halogen bonding with RT’s hydrophobic pocket, while the cyclohexylmethyl group stabilizes the triazole conformation via intramolecular N–H⋯S hydrogen bonds .
b) Indole and Benzothiazole Derivatives
- N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Molecular Formula: C₂₂H₂₄N₆OS (MW: 420.54).
- 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Key Feature: Benzothiazole ring linked to the acetamide. Benzothiazoles are associated with anticancer and antimicrobial activities, suggesting this derivative could target multiple pathways .
Structural and Physicochemical Properties
| Compound | Molecular Weight | LogP (Estimated) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | 270.35 | 2.1 | 2 Donors, 4 Acceptors |
| 5-Phenyl-triazole analogue | 316.42 | 3.5 | 2 Donors, 5 Acceptors |
| 4-Amino-5-furan-triazole | ~280 | 1.8 | 3 Donors, 6 Acceptors |
| 4-Bromophenyl analogue | 409.34 | 4.2 | 2 Donors, 5 Acceptors |
- Smaller groups (methyl, amino) balance solubility and activity .
Q & A
Q. What are the key synthetic routes for N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential heterocyclic ring formation (1,2,4-triazole) followed by acylation. Critical parameters include:
- Temperature : Maintained at 60–80°C during thiadiazole or triazole ring closure to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency in sulfur-linked acetamide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity, confirmed by TLC .
Yield optimization requires stoichiometric control of cyclohexylamine and 5-methyl-1,2,4-triazole-3-thiol precursors .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies cyclohexyl protons (δ 1.2–1.8 ppm) and triazole aromatic protons (δ 8.1–8.3 ppm). Sulfanyl (S–CH₂) groups appear at δ 3.5–4.0 ppm .
- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and triazole carbons at 150–160 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.423) and fragmentation patterns .
Q. What physicochemical properties are critical for solubility and formulation studies?
- Methodological Answer :
- LogP : Calculated ~2.1 (moderate lipophilicity), suggesting solubility in DMSO or ethanol for in vitro assays .
- Melting Point : Typically 110–120°C, indicating thermal stability for storage .
- Hydrogen Bonding : Sulfanyl and acetamide groups enhance aqueous solubility at pH 6–8 .
Advanced Research Questions
Q. How can structural contradictions in bioactivity data be resolved?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., anti-exudative activity vs. diclofenac sodium at 10 mg/kg ).
- Crystallography : X-ray diffraction (e.g., SHELX-refined structures) clarifies conformational flexibility impacting target binding .
- SAR Studies : Modify substituents (e.g., fluorophenyl vs. methyl groups) to isolate pharmacophore contributions .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to HIV-1 reverse transcriptase (PDB: 1RTD). Key interactions include:
- Triazole sulfur with Lys101 (hydrogen bond) .
- Cyclohexyl group in hydrophobic pocket .
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- Methodological Answer :
- HPLC-PDA : Detect impurities >0.1% using C18 columns (acetonitrile/water mobile phase) .
- Mechanistic Studies : Monitor intermediates via in situ IR (e.g., carbonyl stretches at 1700 cm⁻¹) to optimize reaction quenching .
Key Recommendations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
